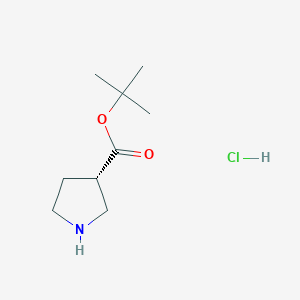
1-(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,5-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine, also known as 5-Methyl-1H-indazole-3-methanamine or 5-Me-Ind, is an organic compound with a molecular formula of C8H13N2. It is a member of the indazole family, which is a class of heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. 5-Me-Ind has been studied extensively in the scientific research community due to its potential applications in organic synthesis, drug design, and medicinal chemistry.
Aplicaciones Científicas De Investigación
5-Me-Ind has a wide range of applications in scientific research, particularly in the fields of organic synthesis, drug design, and medicinal chemistry. For example, it has been used as a starting material for the synthesis of various indazole derivatives, as well as for the preparation of novel nitrogen-containing heterocyclic compounds. Additionally, 5-Me-Ind has been used as a ligand in the synthesis of various organometallic complexes.
Mecanismo De Acción
The mechanism of action of 5-Me-Ind is not well understood, but it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. Specifically, it is thought to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing a wide range of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Me-Ind are not well understood. However, it has been shown to exhibit anti-inflammatory and analgesic properties in animal studies. Additionally, it has been reported to possess anticonvulsant and anxiolytic activities in rodent models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Me-Ind has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is relatively stable and can be stored at room temperature. However, it is also important to note that it is a potentially hazardous compound, and appropriate safety protocols should be followed when handling it.
Direcciones Futuras
There are several possible future directions for research involving 5-Me-Ind. For example, further studies could be conducted to better understand the mechanism of action and biochemical and physiological effects of the compound. Additionally, more research could be conducted to explore its potential applications in drug design and medicinal chemistry. Furthermore, studies could be conducted to investigate the effects of 5-Me-Ind on other biological systems, such as the cardiovascular and immune systems. Finally, further research could be conducted to explore the potential for 5-Me-Ind to interact with other compounds and its potential for use in combination therapies.
Métodos De Síntesis
5-Me-Ind is synthesized through a multi-step process involving the condensation of 1-methyl-3-nitro-1H-indazole with formaldehyde, followed by the reduction of the nitro group with sodium borohydride. The product is then purified by recrystallization, and the purity is confirmed by thin-layer chromatography (TLC).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine involves the reaction of 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole with formaldehyde followed by reduction with sodium borohydride.", "Starting Materials": [ "5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole", "Formaldehyde", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole in methanol.", "Step 2: Add formaldehyde to the solution and stir for 2 hours at room temperature.", "Step 3: Add sodium borohydride to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction with hydrochloric acid and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography to obtain 1-(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine." ] } | |
Número CAS |
1913250-83-5 |
Fórmula molecular |
C10H17N3 |
Peso molecular |
179.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



